1-methyl-4-(trifluoromethyl)cyclohexane-1-carboxylic acid
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Overview
Description
1-Methyl-4-(trifluoromethyl)cyclohexane-1-carboxylic acid is a chemical compound with the molecular formula C9H13F3O2 It is characterized by the presence of a trifluoromethyl group attached to a cyclohexane ring, which is further substituted with a carboxylic acid group
Preparation Methods
The synthesis of 1-methyl-4-(trifluoromethyl)cyclohexane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the radical trifluoromethylation of cyclohexane derivatives. This process typically requires the use of trifluoromethylating agents such as CF3I or CF3Br in the presence of radical initiators like AIBN (azobisisobutyronitrile) under controlled conditions . Industrial production methods may involve more scalable processes, including continuous flow reactions and the use of more efficient catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-Methyl-4-(trifluoromethyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or alkanes.
Scientific Research Applications
1-Methyl-4-(trifluoromethyl)cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-methyl-4-(trifluoromethyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
1-Methyl-4-(trifluoromethyl)cyclohexane-1-carboxylic acid can be compared with other similar compounds, such as:
1-(Trifluoromethyl)cyclohexane-1-carboxylic acid: This compound lacks the methyl group, which may affect its reactivity and biological activity.
4-(Trifluoromethyl)cyclohexanecarboxylic acid methyl ester: The ester form may have different solubility and reactivity properties compared to the carboxylic acid.
(Trifluoromethyl)cyclohexane: This compound lacks the carboxylic acid group, which significantly alters its chemical behavior and applications
Properties
CAS No. |
2503201-76-9 |
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Molecular Formula |
C9H13F3O2 |
Molecular Weight |
210.2 |
Purity |
95 |
Origin of Product |
United States |
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